
4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of novel therapeutic agents. This compound is a pyrimidine derivative that has shown promising results in various studies related to cancer, inflammation, and infectious diseases.
作用機序
The exact mechanism of action of 4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is not fully understood. However, studies have suggested that it works by inhibiting specific enzymes and signaling pathways that play a crucial role in cancer cell growth and inflammation. This compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various preclinical models.
Biochemical and physiological effects:
Studies have reported that this compound has low toxicity and is well-tolerated in animal models. This compound has been found to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life. In addition, this compound has been shown to have good solubility and stability, which are essential factors in drug development.
実験室実験の利点と制限
One of the significant advantages of using 4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine in lab experiments is its potent inhibitory effect on cancer cell lines. This compound has also shown promising results in the treatment of inflammatory and infectious diseases. However, one of the limitations of this compound is the lack of information regarding its safety and efficacy in humans. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
将来の方向性
There are several future directions for the research and development of 4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine. One of the most promising areas of research is the development of novel anticancer agents based on this compound. Further studies are needed to determine the optimal dosage, efficacy, and safety of this compound in humans. In addition, this compound has shown potential in the treatment of inflammatory and infectious diseases, and further research is needed to explore its therapeutic potential in these areas. Finally, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
合成法
The synthesis of 4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine involves the reaction of 2-amino-4-(2-methoxypyridin-3-yl)pyrimidine with 1-bromo-4-(4-methylpiperazin-1-yl)butane in the presence of a base. The reaction is carried out in a suitable solvent, and the product is purified through column chromatography. This method has been reported in various research studies and has been found to be efficient in producing the desired compound.
科学的研究の応用
4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine has been extensively studied for its potential use in the development of anticancer agents. Studies have shown that this compound has a potent inhibitory effect on various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition to cancer, this compound has also shown promising results in the treatment of inflammatory diseases and infectious diseases such as tuberculosis.
特性
IUPAC Name |
4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-20-6-8-21(9-7-20)13-10-12(18-15(16)19-13)11-4-3-5-17-14(11)22-2/h3-5,10H,6-9H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGJKWMSOQBSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2)C3=C(N=CC=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5022197.png)
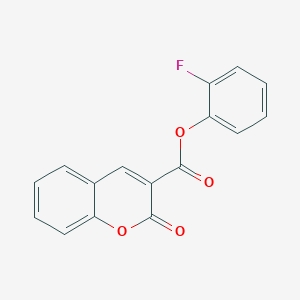
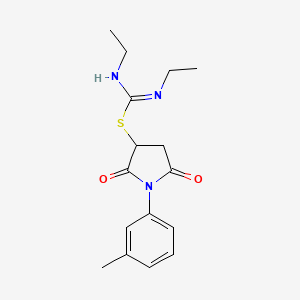
![1-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5022207.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5022229.png)
![N-(1-{1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5022239.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5022247.png)
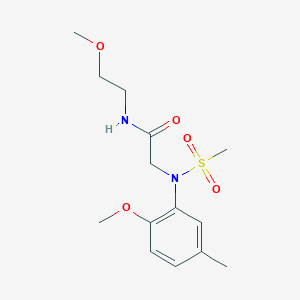
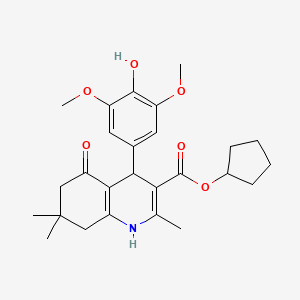
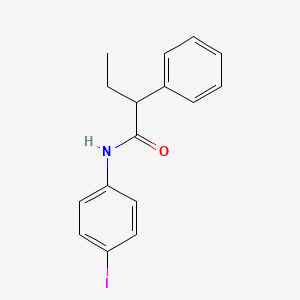
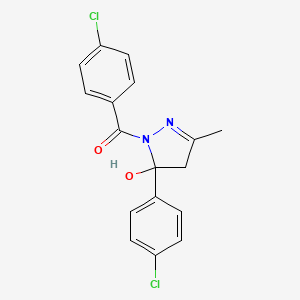
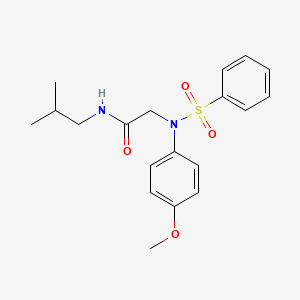
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5022313.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]pyrrolidine](/img/structure/B5022326.png)